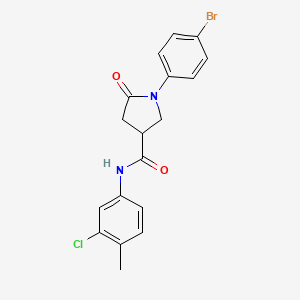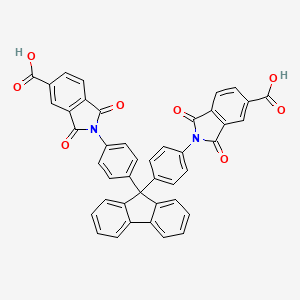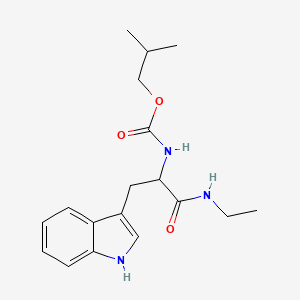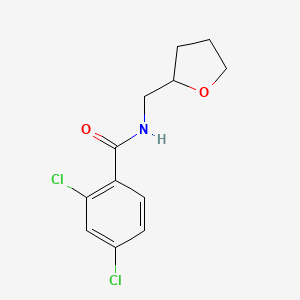
1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that belongs to the pyrrolidinecarboxamide family. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and biological research.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme activity. COX-2 is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, this compound reduces the production of prostaglandins, thus reducing inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Moreover, it has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
The advantages of using 1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water, which makes it difficult to administer in vivo.
Future Directions
There are several future directions for the research on 1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. These include:
1. Further investigation of its potential applications in the treatment of cancer, diabetes, and Alzheimer's disease.
2. Development of novel formulations to improve its solubility and bioavailability.
3. Exploration of its potential as a lead compound for the development of new COX-2 inhibitors.
4. Investigation of its mechanism of action at the molecular level.
5. Study of its effects on other physiological systems such as the cardiovascular and nervous systems.
Conclusion:
In conclusion, 1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic compound that has shown significant potential for applications in various fields such as medicinal chemistry, drug discovery, and biological research. Its mechanism of action involves the inhibition of COX-2 enzyme activity, which reduces inflammation, pain, and fever. However, its poor solubility in water remains a limitation for its use in vivo. Further research is needed to explore its potential applications and improve its solubility and bioavailability.
Synthesis Methods
The synthesis of 1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction between 4-bromobenzaldehyde and 3-chloro-4-methylaniline in the presence of acetic acid and sodium acetate. The resulting product is then subjected to a reaction with ethyl cyanoacetate, followed by a cyclization reaction with sodium ethoxide. The final product is obtained after purification using column chromatography.
Scientific Research Applications
1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit significant anti-inflammatory, analgesic, and antipyretic properties. Moreover, it has also shown potential for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
properties
IUPAC Name |
1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c1-11-2-5-14(9-16(11)20)21-18(24)12-8-17(23)22(10-12)15-6-3-13(19)4-7-15/h2-7,9,12H,8,10H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUDVZAQBQCLFIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-methoxyphenyl)-11-(3-nitrophenyl)-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5229364.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-ethylbenzene](/img/structure/B5229382.png)
![N-dibenzo[b,d]furan-3-yl-3-methylbenzamide](/img/structure/B5229414.png)
![2-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B5229416.png)
![N-(2-methoxyethyl)-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B5229423.png)
![2-chloro-1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}-4-nitrobenzene](/img/structure/B5229425.png)



![2-(4-chloro-3,5-dimethylphenoxy)-N-{[(6-methyl-2-phenyl-2H-1,2,3-benzotriazol-5-yl)amino]carbonothioyl}acetamide](/img/structure/B5229460.png)
![N-cyclopentyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5229467.png)
![(2-fluorophenyl)[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]amine](/img/structure/B5229468.png)

